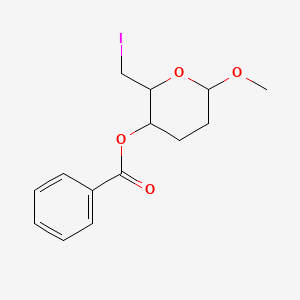
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetrahydropyran ring, which is further substituted with an iodomethyl and a methoxy group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by esterification to introduce the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Esterification: The esterification step involves the reaction of the iodinated intermediate with benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzoate ester to alcohols or other reduced forms.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid.
Scientific Research Applications
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate exerts its effects involves its ability to undergo specific chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to interact with various molecular targets. In biological systems, it may act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids, thereby affecting their function.
Comparison with Similar Compounds
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate can be compared with other similar compounds, such as:
2-(Bromomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-(Chloromethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate: Contains a chlorine atom, which is less reactive than iodine, affecting its chemical behavior.
2-(Hydroxymethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its highly reactive iodomethyl group, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
21317-48-6 |
|---|---|
Molecular Formula |
C14H17IO4 |
Molecular Weight |
376.19 g/mol |
IUPAC Name |
[2-(iodomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H17IO4/c1-17-13-8-7-11(12(9-15)18-13)19-14(16)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
InChI Key |
CLMYZZZCONXZSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(C(O1)CI)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















